4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride
Overview
Description
4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a pyrrolidinone ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, potentially leading to apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, suggesting that they may have potential as anticancer agents .
Safety and Hazards
Future Directions
The future directions of research on similar compounds often involve the development of an effective synthetic approach to novel derivatives of said heterocyclic system containing both an amino group and additional functionality in the pyridine ring, which would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .
Biochemical Analysis
Biochemical Properties
4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, this compound can affect neurotransmission and potentially modulate neurological functions. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play essential roles in regulating cellular responses to external stimuli. Furthermore, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . For example, this compound can bind to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. Additionally, this compound may act as an allosteric modulator, altering the conformation of target proteins and affecting their function. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under standard laboratory conditions, but its degradation can occur over time, especially in the presence of light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression. These effects are often dose-dependent and may vary depending on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Low to moderate doses of this compound have been shown to produce beneficial effects, such as enhanced cognitive function and neuroprotection. High doses can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. The threshold for these effects depends on the specific animal model and the duration of exposure. It is essential to carefully monitor dosage levels to avoid potential toxicity and ensure the desired outcomes in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain biological activity. The metabolic flux and levels of specific metabolites can be influenced by factors such as enzyme expression and the availability of cofactors. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake into target cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride typically involves the reaction of 3-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to introduce the amino group, followed by hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature control, mixing, and purification helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidinones, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(3-fluorophenyl)-2-pyrrolidinone hydrochloride
- 4-Amino-1-(3-bromophenyl)-2-pyrrolidinone hydrochloride
- 4-Amino-1-(3-methylphenyl)-2-pyrrolidinone hydrochloride
Uniqueness
4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research.
Properties
IUPAC Name |
4-amino-1-(3-chlorophenyl)pyrrolidin-2-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O.ClH/c11-7-2-1-3-9(4-7)13-6-8(12)5-10(13)14;/h1-4,8H,5-6,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEWNZBHBXRFLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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